4-Chloro-2-(trifluoromethoxy)pyridine
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Overview
Description
4-Chloro-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3ClF3NO. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the reaction of 4-chloropyridine with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine would yield an aminopyridine derivative .
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)pyridine depends on its specific application. In drug development, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness: 4-Chloro-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the pyridine ring. This arrangement can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H3ClF3NO |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
InChI Key |
KCDRJNVNUWZOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
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